(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid
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Overview
Description
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C9H13F4NO3. This compound is notable for its unique structure, which includes a fluorinated piperidine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Ylidene Group: The ylidene group is introduced through a condensation reaction with an aldehyde or ketone.
Addition of the Trifluoroacetic Acid Moiety: This step involves the reaction of the intermediate compound with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the piperidine ring provides structural stability. The trifluoroacetic acid moiety can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropiperidine: Lacks the ylidene and trifluoroacetic acid groups, making it less reactive.
2,2,2-Trifluoroethanol: Contains the trifluoroacetic acid moiety but lacks the piperidine ring.
Piperidine-3-ylideneethanol: Similar structure but without fluorine atoms, resulting in different chemical properties.
Uniqueness
(2E)-2-Fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid is unique due to its combination of a fluorinated piperidine ring and a trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various scientific applications.
Properties
IUPAC Name |
(2E)-2-fluoro-2-piperidin-3-ylideneethanol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO.C2HF3O2/c8-7(5-10)6-2-1-3-9-4-6;3-2(4,5)1(6)7/h9-10H,1-5H2;(H,6,7)/b7-6+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUJCHMMRDPNQ-UHDJGPCESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(CO)F)CNC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/CO)\F)/CNC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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